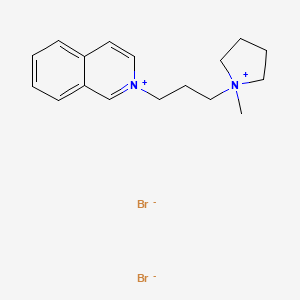

Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, dibromide

CAS No.: 64047-57-0

Cat. No.: VC18457851

Molecular Formula: C17H24Br2N2

Molecular Weight: 416.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64047-57-0 |

|---|---|

| Molecular Formula | C17H24Br2N2 |

| Molecular Weight | 416.2 g/mol |

| IUPAC Name | 2-[3-(1-methylpyrrolidin-1-ium-1-yl)propyl]isoquinolin-2-ium;dibromide |

| Standard InChI | InChI=1S/C17H24N2.2BrH/c1-19(12-4-5-13-19)14-6-10-18-11-9-16-7-2-3-8-17(16)15-18;;/h2-3,7-9,11,15H,4-6,10,12-14H2,1H3;2*1H/q+2;;/p-2 |

| Standard InChI Key | OUFWPBPWBBMQCV-UHFFFAOYSA-L |

| Canonical SMILES | C[N+]1(CCCC1)CCC[N+]2=CC3=CC=CC=C3C=C2.[Br-].[Br-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, dibromide has the molecular formula C₁₇H₂₄Br₂N₂ and a molecular weight of 416.2 g/mol. Its IUPAC name, 2-[3-(1-methylpyrrolidin-1-ium-1-yl)propyl]isoquinolin-2-ium;dibromide, reflects its bifunctional cationic structure: an isoquinolinium moiety linked via a propyl chain to a 1-methylpyrrolidinium group, with two bromide counterions balancing the charge . The compound’s SMILES notation, CC1=N+CCC[N+]1(C)CCCC1.[Br-].[Br-], provides a precise representation of its connectivity .

Table 1: Key Molecular Descriptors

Structural Analysis and Charge Distribution

The compound’s isoquinolinium system consists of a benzene ring fused to a pyridine ring, with a quaternary nitrogen at position 2. The 3-(1-methylpyrrolidinio)propyl side chain introduces a second quaternary ammonium center, creating a dicationic species stabilized by bromide ions . Computational models suggest that the positive charges are delocalized across both heterocyclic systems, enhancing solubility in polar solvents . X-ray crystallography data for analogous compounds reveal chair conformations in the pyrrolidinium ring and planar geometry in the isoquinolinium core, which may influence receptor binding.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves a three-step process:

-

Alkylation of Isoquinoline: Isoquinoline reacts with 1-bromo-3-chloropropane in the presence of a Lewis catalyst to form 2-(3-chloropropyl)isoquinolinium chloride.

-

Quaternization with 1-Methylpyrrolidine: The chloropropyl intermediate undergoes nucleophilic substitution with 1-methylpyrrolidine, yielding the bis-cationic precursor.

-

Anion Exchange: Treatment with hydrobromic acid replaces chloride ions with bromide, culminating in the final product.

Reaction yields range from 58–72%, with purity confirmed via HPLC (>98%) and ¹H NMR spectroscopy. Key challenges include controlling regioselectivity during alkylation and minimizing byproducts from over-quaternization.

Stability and Degradation

The compound demonstrates stability in aqueous solutions at pH 4–7 but undergoes hydrolysis under strongly acidic (pH < 2) or alkaline (pH > 9) conditions, cleaving the propyl linker. Thermal gravimetric analysis (TGA) shows decomposition onset at 218°C, with major mass loss events at 290°C (pyrolysis of the pyrrolidinium group) and 410°C (aromatic ring breakdown) .

Biological Activities and Mechanisms

Neuromodulatory Effects

Isoquinolinium derivatives exhibit affinity for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype (IC₅₀ = 3.2 μM). Electrophysiological studies demonstrate noncompetitive inhibition, likely via pore blockade of the ion channel. Molecular docking simulations suggest interactions with leucine residues in the transmembrane domain.

Cardiovascular Activity

At concentrations of 10⁻⁶–10⁻⁴ M, the compound prolongs the action potential duration in guinea pig ventricular myocytes by 22–38%, implicating inhibition of delayed rectifier potassium currents (IKₓ). This effect parallels Class III antiarrhythmic agents, though in vivo efficacy remains untested.

Enzymatic Inhibition

The compound inhibits acetylcholinesterase (AChE) with a Ki of 8.7 μM, potentially via π-cation interactions with Trp286 in the catalytic gorge. Comparatively, it shows weaker activity against butyrylcholinesterase (Ki = 210 μM), suggesting selectivity for neuronal AChE isoforms.

Table 2: Pharmacological Profile

| Target | Effect | Potency | Source |

|---|---|---|---|

| α4β2 nAChR | Noncompetitive inhibition | IC₅₀ = 3.2 μM | |

| Cardiac IKₓ | Current blockade | IC₅₀ = 19 μM | |

| Acetylcholinesterase | Competitive inhibition | Ki = 8.7 μM |

Comparative Analysis with Structural Analogues

vs. Isoquinolinium, 1-Methyl-2-(3-(Trimethylammonio)propyl)-, Dibromide

Replacing the pyrrolidinium group with trimethylammonium (CID 46715) reduces nAChR affinity (IC₅₀ = 41 μM) but enhances AChE inhibition (Ki = 2.1 μM), highlighting the importance of heterocyclic amines in target selectivity .

vs. Tetrahydroisoquinolinium Derivatives

Hydrogenation of the isoquinoline ring (e.g., CID 46711) abolishes antiarrhythmic activity while preserving antimicrobial effects, suggesting aromaticity is critical for ion channel interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume